molecular formula C20H16O3 B6326587 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid CAS No. 893736-35-1

2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B6326587
CAS No.: 893736-35-1
M. Wt: 304.3 g/mol
InChI Key: UBLGWDLMXZLHFB-UHFFFAOYSA-N
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Description

Significance of [1,1'-Biphenyl]-4-carboxylic Acid Scaffolds in Synthetic Chemistry

The [1,1'-biphenyl]-4-carboxylic acid scaffold is a versatile intermediate in organic synthesis. Its structure is a common feature in a wide array of pharmacologically active compounds, including anti-inflammatory drugs, anticancer agents, and antihypertensives. researchgate.netajgreenchem.com The presence of the carboxylic acid group provides a reactive handle for further molecular modifications, allowing chemists to construct more complex and functionally diverse molecules.

The synthesis of these scaffolds often employs powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which efficiently connects two aryl fragments. ajgreenchem.comresearchgate.net This synthetic accessibility, combined with the scaffold's inherent stability and predictable reactivity, makes it a valuable component in the design and synthesis of new chemical entities. researchgate.net

Overview of Benzyloxy Substitution in Organic Synthesis and its Strategic Importance

The benzyloxy group, consisting of a benzyl (B1604629) group linked to an oxygen atom, is a widely used protecting group in organic synthesis. Its strategic importance lies in its ability to mask a reactive hydroxyl group, preventing it from participating in unwanted side reactions during a multi-step synthesis. The benzyloxy group is valued for its stability under a variety of reaction conditions and its relatively straightforward removal when the protection is no longer needed.

Beyond its role as a protecting group, benzyloxy substitution can also influence the electronic and steric properties of a molecule. iucr.org This can impact the molecule's reactivity and its interactions with biological targets. The introduction of a benzyloxy group can be achieved through various synthetic methods, often involving the reaction of an alcohol with a benzyl halide. arkat-usa.org

Research Trajectories for 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid in Academic Disciplines

The compound this compound has emerged as a molecule of interest in several academic disciplines. Its structure, combining the biphenyl-4-carboxylic acid scaffold with a benzyloxy substituent, offers a unique combination of properties that researchers are actively exploring.

In the field of medicinal chemistry, derivatives of this compound have been investigated for their potential as anticancer agents. ajgreenchem.com For instance, a related compound, 1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid, has shown notable activity against breast cancer cell lines. ajgreenchem.com

Furthermore, the structural characteristics of benzyloxy-substituted biphenyl (B1667301) carboxylic acids are being studied in the context of crystal engineering and materials science. Research into a similar compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, has provided insights into its crystal structure, intermolecular interactions, and potential applications in molecular docking studies with biological targets like SARS-CoV-2 proteins. iucr.org These studies highlight the potential for designing new materials and therapeutic agents based on this molecular framework.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-20(22)17-12-10-16(11-13-17)18-8-4-5-9-19(18)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLGWDLMXZLHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602443
Record name 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-35-1
Record name 2′-(Phenylmethoxy)[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893736-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzyloxy 1,1 Biphenyl 4 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis of the 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid Framework

A retrosynthetic analysis of this compound identifies the central biphenyl (B1667301) C-C bond as the primary disconnection point. This approach breaks the target molecule down into two simpler aryl precursors. The most logical disconnection is between the C1 and C1' positions of the biphenyl core, leading to two key synthons: a 4-carboxyphenyl component and a 2-(benzyloxy)phenyl component.

These synthons can be represented by various real-world chemical equivalents suitable for cross-coupling reactions. For instance, the 4-carboxyphenyl moiety can be derived from 4-bromobenzoic acid or 4-carboxyphenylboronic acid. The 2-(benzyloxy)phenyl fragment can originate from 2-(benzyloxy)phenylboronic acid or a corresponding aryl halide like 1-(benzyloxy)-2-bromobenzene.

Further disconnection of the 2-(benzyloxy)phenyl precursor reveals 2-bromophenol (B46759) and benzyl (B1604629) bromide as the starting materials for the ether linkage. Similarly, the carboxylic acid function on the other ring can be retrosynthetically derived from a methyl group via oxidation, suggesting 4-methyl-4'-bromobiphenyl as a potential intermediate. This multi-faceted retrosynthetic strategy allows for flexibility in the selection of starting materials and synthetic routes, primarily revolving around the formation of the key aryl-aryl bond.

Palladium-Catalyzed Cross-Coupling Strategies in Biphenyl Synthesis

The construction of the biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods have become cornerstones of modern organic synthesis due to their high efficiency, functional group tolerance, and the ability to form C-C bonds with high selectivity. researchgate.net

Suzuki-Miyaura Coupling for C-C Bond Formation in [1,1'-biphenyl]-4-carboxylic acid Synthesis

The Suzuki-Miyaura coupling is a highly versatile and widely used method for synthesizing biphenyl derivatives, including those with carboxylic acid functionalities. gre.ac.uk This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. researchgate.netresearchgate.net For the synthesis of the target molecule's backbone, this could involve the reaction of 4-carboxyphenylboronic acid with 1-(benzyloxy)-2-bromobenzene, or alternatively, 4-bromobenzoic acid with 2-(benzyloxy)phenylboronic acid.

The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or formed directly from a complex like Tetrakis(triphenylphosphine)palladium(0). ajgreenchem.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. A study on the synthesis of a similar molecule, 1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid, utilized Tetrakis(triphenylphosphine)palladium(0) as the catalyst with potassium carbonate as the base in a 1,4-dioxane (B91453)/water solvent system, achieving a good yield. ajgreenchem.com Green synthesis approaches have also been developed, using water as a solvent at room temperature, which can yield biphenyl carboxylic acids in over 90% yield. researchgate.netdntb.gov.ua

Table 1: Example Conditions for Suzuki-Miyaura Coupling in Biphenyl Carboxylic Acid Synthesis

Aryl HalideArylboronic AcidCatalystBaseSolventYieldReference
1-(4-bromophenyl)cyclopropane-1-carboxylic acid(3-(benzyloxy)phenyl)boronic acidPd(PPh3)4K2CO31,4-Dioxane/H2O78% ajgreenchem.com
4-Bromobenzoic acidPhenylboronic acidC60-TEGs/PdCl2K2CO3Water>90% researchgate.net
4-Bromo-3-methylaniline derivative4-Carboxyphenylboronic acidPd/CNa2CO3MeOH/H2O82% acs.org

Negishi and Stille Coupling Variants for Substituted Biphenyl Systems

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions such as the Negishi and Stille couplings offer alternative routes for constructing substituted biphenyl systems.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgrsc.org This method is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org For the synthesis of the target biphenyl, an arylzinc reagent, such as (2-(benzyloxy)phenyl)zinc chloride, could be coupled with a 4-halobenzoic acid derivative. The reaction mechanism proceeds through oxidative addition, transmetalation, and reductive elimination steps. rsc.org

The Stille coupling utilizes an organotin reagent (organostannane) reacting with an organic halide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.orgorgsyn.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org The synthesis could proceed by coupling a tributylstannyl derivative, such as 2-(benzyloxy)-1-(tributylstannyl)benzene, with a 4-halobenzoate ester. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. rsc.orgwikipedia.org

Esterification and Subsequent Carboxylic Acid Functionalization Approaches

In many synthetic strategies, the carboxylic acid group is protected as an ester to prevent side reactions and improve solubility. The Fischer-Speier esterification is a common method, involving the reaction of the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and to achieve high yields of the ester, the equilibrium is often shifted by using the alcohol as the solvent or by removing the water formed during the reaction. libretexts.org

Alternatively, benzyl esters can be formed by reacting the carboxylate anion with benzyl bromide, often using a mild base like sodium bicarbonate. arkat-usa.org After the biphenyl core has been assembled via cross-coupling, the ester group must be hydrolyzed to yield the final carboxylic acid product. This is typically achieved by saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and an organic solvent. Subsequent acidification protonates the carboxylate salt to give the desired carboxylic acid.

Strategic Implementation of Protection and Deprotection for the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the hydroxyl functionality on one of the phenyl rings. The benzyl ether is generally stable under a wide range of reaction conditions, including those of many cross-coupling reactions. organic-chemistry.org It is typically introduced via a Williamson ether synthesis, where a phenoxide (generated from the corresponding phenol (B47542) with a base like sodium hydride) reacts with benzyl bromide or benzyl chloride. commonorganicchemistry.com

Deprotection, or the removal of the benzyl group, is most commonly accomplished through catalytic hydrogenolysis. commonorganicchemistry.com This method involves reacting the benzyl ether with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.com This process is clean and efficient, yielding the deprotected phenol and toluene (B28343) as a byproduct. organic-chemistry.org For molecules containing other functional groups sensitive to hydrogenation (e.g., alkenes or alkynes), alternative deprotection methods are available. These include cleavage with strong acids like trifluoroacetic acid or oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for substituted benzyl ethers like the p-methoxybenzyl (PMB) group. organic-chemistry.orggoogle.comacs.org

Table 2: Common Methods for Benzyl Group Deprotection

MethodReagentsKey FeaturesReference
Catalytic HydrogenolysisH2, Pd/CMost common, clean reaction, mild conditions. commonorganicchemistry.com
Acid CleavageTrifluoroacetic Acid (TFA)Useful for substrates sensitive to hydrogenation but stable to strong acid. acs.org
Oxidative CleavageDDQEffective for electron-rich benzyl ethers (e.g., p-methoxybenzyl). organic-chemistry.orggoogle.com

Optimization of Reaction Conditions, Catalysis, and Yields for this compound Synthesis

Optimizing the synthesis of this compound involves careful selection of catalysts, ligands, bases, solvents, and reaction temperatures for the key cross-coupling step. The goal is to maximize the yield while minimizing reaction time and side products.

For Suzuki-Miyaura couplings, factors to consider include the palladium source (e.g., Pd(OAc)₂, PdCl₂, Pd/C, or Pd(PPh₃)₄), the choice of phosphine (B1218219) ligand (e.g., triphenylphosphine, XPhos), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄). researchgate.netrsc.org The solvent system, often a mixture of an organic solvent like toluene, DME, or 1,4-dioxane and an aqueous base solution, also plays a critical role. Studies have shown that increasing catalyst loading can enhance yield up to an optimal point, after which no significant improvement is observed. researchgate.net Reaction time and temperature are also key parameters; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate and yield. researchgate.netajgreenchem.com The purification of the final product often involves extraction and recrystallization to remove catalyst residues and byproducts.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The synthesis of this compound, a complex biaryl compound, is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. The primary synthetic route to this class of molecules is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. gre.ac.uk Sustainable advancements in this methodology focus on several key areas, including the use of eco-friendly solvents, development of recyclable catalysts, enhancement of energy efficiency, and maximization of atom economy.

The core reaction for synthesizing the target molecule involves coupling an aryl halide with an organoboron species. Specifically, this would be the reaction between a derivative of 4-bromobenzoic acid and (2-(benzyloxy)phenyl)boronic acid, catalyzed by a palladium complex. Green approaches seek to optimize each component of this reaction.

Sustainable Catalysis and Recyclability

A central tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. researchgate.net While the Suzuki-Miyaura reaction is inherently catalytic, significant efforts have been made to develop more sustainable catalyst systems. Traditional homogeneous palladium catalysts, though effective, suffer from challenges in separation from the product mixture, leading to potential contamination and loss of the expensive metal. nih.gov

Modern sustainable approaches favor heterogeneous catalysts, which can be easily recovered and reused over multiple cycles. researchgate.netmdpi.com Research has demonstrated the efficacy of palladium nanoparticles supported on various materials, such as:

Fullerene Nanoparticles : Water-soluble fullerene-supported PdCl2 nanocatalysts have been used for the green synthesis of biphenyl carboxylic acids in pure water at room temperature, with the catalyst being recyclable up to five times without a significant drop in yield. researchgate.net

Biopolymers : Chitosan, a biodegradable and non-toxic biopolymer, has been used as a support for palladium catalysts, proving effective in aqueous media under microwave conditions. acs.org

Inorganic Supports : Materials like Lanthanum(III) phosphate (B84403) (LaPO4) and zeolites serve as robust supports for palladium nanoparticles, facilitating high yields in water and allowing for multiple catalyst recycles. mdpi.comnih.gov

These heterogeneous systems not only prevent the leaching of toxic heavy metals into the final product and the environment but also enhance the economic viability of the synthesis on a larger scale. mdpi.com Furthermore, research into more earth-abundant and less toxic metals like nickel as alternatives to palladium is an active area of investigation. mdpi.com

Advancements in Benign Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional Suzuki couplings often employ volatile and toxic organic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). rsc.org A major advancement in the green synthesis of biphenyl derivatives is the substitution of these solvents with water. sci-hub.st

Water is an ideal green solvent as it is non-toxic, non-flammable, inexpensive, and readily available. Several studies have reported high-yield syntheses of biphenyl carboxylic acids in purely aqueous media. nih.govresearchgate.netnih.govdntb.gov.ua Performing the reaction in water offers additional benefits, such as simplified product isolation. The carboxylic acid product often precipitates out of the aqueous solution upon acidification, allowing for recovery by simple filtration, which minimizes the need for solvent-intensive extraction procedures. nih.govacs.org

Energy Efficiency and Process Intensification

Reducing energy consumption is another key goal of green chemistry. Sustainable methodologies for the synthesis of this compound address this through innovative energy sources and reaction conditions.

Microwave-Assisted Synthesis : The use of microwave irradiation as a heating source can dramatically accelerate reaction rates, reducing synthesis times from hours to mere minutes. researchgate.netyoutube.com This rapid and efficient heating leads to significant energy savings and often results in higher product yields and purity. youtube.comnih.gov The combination of microwave heating with aqueous solvent systems represents a particularly green and powerful synthetic strategy. acs.org

Room Temperature Reactions : The development of highly active catalytic systems allows the Suzuki-Miyaura coupling to proceed efficiently at ambient temperatures. nih.govresearchgate.net This eliminates the need for heating, thereby reducing energy consumption and simplifying the experimental setup. For example, a water-soluble fullerene-supported palladium nanocatalyst has been shown to produce biphenyl carboxylic acids in over 90% yield at room temperature. researchgate.netdntb.gov.ua

Atom Economy and Waste Minimization

To address this, greener protocols focus on minimizing waste throughout the entire synthetic sequence. The use of recyclable catalysts and the elimination of organic solvents for extraction and purification drastically reduce the process mass intensity (PMI), which is the total mass of materials used to produce a certain mass of product. The ideal workup procedure involves simple filtration of the product from the aqueous reaction mixture, followed by washing, which avoids the generation of large volumes of organic solvent waste. nih.govacs.org

The following table summarizes various green and sustainable conditions reported for the Suzuki-Miyaura synthesis of biphenyl carboxylic acids, which are applicable to the target compound.

Catalyst SystemSolventBaseEnergy Source / TemperatureYieldGreen AdvantagesReference
Fullerene-supported PdCl₂ NanocatalystWaterK₂CO₃Room Temperature>90%Aqueous solvent, Recyclable catalyst, Ambient temperature researchgate.netdntb.gov.ua
Pd-embedded OrganogelWater-Room TemperatureHighAqueous solvent, Recyclable catalyst, Simple product separation nih.gov
Chitosan-supported Pd(II)Water-Microwave (80°C)HighAqueous solvent, Recyclable catalyst, Renewable support, Fast reaction acs.org
LaPO₄·Pd NanocatalystWaterK₂CO₃80°Cup to 93%Aqueous solvent, Recyclable catalyst nih.gov
Pd/CMethanol/WaterNa₂CO₃-HighHeterogeneous catalyst, Low Pd contamination acs.org

Derivatization and Structural Modification of 2 Benzyloxy 1,1 Biphenyl 4 Carboxylic Acid

Chemical Transformations at the Carboxylic Acid Functionality of 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

The carboxylic acid group is a versatile functional handle for a wide range of chemical transformations, enabling the creation of esters, amides, and other related functionalities.

The synthesis of amides and esters from this compound enhances the structural diversity of the molecule. Amidation, the formation of an amide bond, is a cornerstone of medicinal chemistry. This transformation is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. A host of coupling reagents have been developed for this purpose, including carbodiimides like DCC and EDC, as well as phosphonium (B103445) and aminium salts such as PyBOP and HATU, which facilitate the reaction under mild conditions with minimal side reactions. hepatochem.compeptide.comresearchgate.netsigmaaldrich.com These methods are highly efficient and tolerate a wide range of functional groups. nih.govnih.gov Boron-based reagents have also emerged as effective catalysts for direct amidation, often requiring conditions that remove water to drive the reaction to completion. acs.orgacs.orgorganic-chemistry.org

Esterification, the conversion of the carboxylic acid to an ester, can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.orgchemistrysteps.combyjus.com This is an equilibrium-driven process, often requiring the removal of water to achieve high yields. libretexts.orgchemistrysteps.com Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or activated with reagents like DCC for reaction with alcohols. peptide.com

Table 1: Representative Amidation and Esterification Reactions
TransformationReagents and ConditionsProduct Type
Amidation Amine, HATU, DIEA, DMF, Room TempN-substituted amide
Amidation Amine, EDC, HOBt, CH₂Cl₂, Room TempN-substituted amide
Amidation Amine, B(OCH₂CF₃)₃, MeCN, 80 °CN-substituted amide
Esterification Alcohol (excess), H₂SO₄ (cat.), RefluxAlkyl or Aryl ester
Esterification Alcohol, DCC, DMAP, CH₂Cl₂, Room TempAlkyl or Aryl ester

This table presents generalized conditions for the amidation and esterification of aromatic carboxylic acids, which are applicable to the target compound.

The carboxylic acid functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, effectively converting the carboxyl group to a hydroxymethyl group. chemistrysteps.com Milder and more selective reagents, such as borane (B79455) (BH₃) complexes or catalytic hydrosilylation using manganese(I) catalysts, also achieve this reduction and may offer better compatibility with other functional groups present in the molecule. chemistrysteps.comnih.govacs.orgorganic-chemistry.orgresearchgate.net

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential modification. For aromatic carboxylic acids, this reaction can be challenging but is achievable under specific conditions. masterorganicchemistry.com Thermal decomposition can lead to decarboxylation, though it may also cause side reactions like ketonization, especially in ortho-substituted biphenyl (B1667301) carboxylic acids. acs.orgfao.orgacs.org More recent methods utilize photoredox catalysis to generate aryl radicals from aryl carboxylic acids under mild, visible-light-mediated conditions, offering a potentially cleaner route to the decarboxylated biphenyl core. rsc.org Transition-metal catalysts based on copper, silver, or palladium have also been employed for the decarboxylation of aromatic acids. nih.gov

Table 2: Reduction and Decarboxylation Reactions
TransformationReagents and ConditionsProduct Functional Group
Reduction 1. LiAlH₄, THF; 2. H₃O⁺-CH₂OH (Hydroxymethyl)
Reduction BH₃·THF, Reflux-CH₂OH (Hydroxymethyl)
Reduction PhSiH₃, [MnBr(CO)₅] (cat.), 80 °C-CH₂OH (Hydroxymethyl)
Decarboxylation Heat (e.g., 380 °C), potentially with metal salts (e.g., Zinc)-H (Hydrogen)
Decarboxylation Photoredox catalyst, Visible light-H (Hydrogen)

This table outlines common pathways for the reduction and decarboxylation of aromatic carboxylic acids.

Modifications of the Benzyloxy Protecting Group and its Chemical Space

The benzyloxy group serves as a protecting group for the phenolic oxygen. Its removal and subsequent functionalization open another avenue for creating derivatives.

The benzyl (B1604629) ether can be selectively cleaved under various conditions to reveal the corresponding phenol (B47542). The most common and mild method is catalytic hydrogenolysis. ox.ac.uk This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. silicycle.comcdnsciencepub.comnih.govacs.org This method is highly effective and generally does not affect other reducible groups if conditions are carefully controlled. silicycle.com Alternative methods for debenzylation include the use of strong acids or Lewis acids like boron trichloride (B1173362) (BCl₃), which can be useful when catalytic hydrogenation is not compatible with other functionalities in the molecule. organic-chemistry.org Oxidative cleavage, for instance using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under visible light, provides another mild alternative. nih.gov

Upon cleavage of the benzyloxy group, the resulting 2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid can be further functionalized at the newly exposed hydroxyl group.

Table 3: Selective Cleavage of Benzyl Ethers
MethodReagents and ConditionsKey Features
Catalytic Hydrogenolysis H₂ (1 atm), Pd/C, MeOH or EtOH, Room TempMild, highly selective, common
Lewis Acid Cleavage BCl₃, CH₂Cl₂, Low TempUseful for substrates incompatible with hydrogenation
Oxidative Cleavage DDQ, Visible light, CH₂Cl₂/H₂OMild, photochemically driven

This table summarizes prevalent methods for the deprotection of benzyl ethers.

Once the phenol is unmasked, the hydroxyl group can be alkylated or arylated to introduce new ether linkages. The Williamson ether synthesis is a classic and versatile method for this purpose. masterorganicchemistry.comwikipedia.orgyoutube.comchemistrytalk.org The reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide in an Sₙ2 reaction. masterorganicchemistry.comwikipedia.org This pathway allows for the introduction of a wide variety of new alkoxy or aryloxy groups at the 2'-position of the biphenyl scaffold, significantly expanding the chemical diversity of the derivatives.

Diversification of the Biphenyl Core Structure

The aromatic rings of the biphenyl system are amenable to further functionalization, most commonly through electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

The directing effects of the existing substituents—the benzyloxy group and the carboxylic acid—will influence the position of new substituents in electrophilic aromatic substitution reactions. wikipedia.org The benzyloxy group is an ortho, para-directing and activating group, while the carboxylic acid is a meta-directing and deactivating group. pearson.compearson.com Therefore, electrophilic attack is most likely to occur on the benzyloxy-substituted ring at the positions ortho and para to the ether linkage. pearson.comyoutube.com Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation can introduce new functional groups onto this ring. wikipedia.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful strategy for forming new carbon-carbon bonds. gre.ac.ukmdpi.comacs.org If a halogen atom is present on the biphenyl core (or can be introduced via electrophilic halogenation), it can be coupled with a variety of organoboron reagents to introduce new alkyl, alkenyl, or aryl groups. rsc.orgacs.org This method is highly versatile and allows for the construction of complex, highly functionalized biphenyl structures. gre.ac.uk

Electrophilic Aromatic Substitution Reactions on the Biphenyl System

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for the functionalization of aromatic rings. wikipedia.orgyoutube.com In the context of this compound, the biphenyl system contains two distinct phenyl rings, each with its own reactivity profile governed by the attached substituents. The carboxylic acid group on one ring is an electron-withdrawing and meta-directing group, which deactivates this ring towards electrophilic attack. Conversely, the benzyloxy group on the other ring is an electron-donating and ortho-, para-directing group, thereby activating this ring for substitution. pearson.com

A pertinent example of electrophilic aromatic substitution on a closely related scaffold is the nitration of a benzyloxy-biphenyl-carboxylic acid derivative. A synthetic route detailed in a Chinese patent describes the preparation of 3'-nitro-2'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. google.com Although the carboxylic acid is in the 3-position in this analogue, the reaction demonstrates the feasibility of nitrating the benzyloxy-substituted ring. The synthesis involves a Suzuki coupling reaction, which brings together the two substituted phenyl rings to form the final nitrated biphenyl product.

The key reactants and conditions for the synthesis of this nitrated analogue are summarized in the table below.

Table 1: Synthesis of a Nitrated Benzyloxy-Biphenyl-Carboxylic Acid Derivative via Suzuki Coupling
Reactant 1Reactant 2Catalyst/ReagentsSolventConditionsProductYield
2-Benzyloxy-1-bromo-3-nitrobenzene3-Carboxyphenylboronic acidPalladium acetate (B1210297), Sodium carbonate1,4-Dioxane (B91453)/Water60°C, 12h, N2 atmosphere3'-Nitro-2'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid36.5%

This example underscores the directing effect of the benzyloxy group, which facilitates the introduction of a nitro group onto its parent ring. Similar electrophilic substitution reactions, such as halogenation or Friedel-Crafts reactions, would be expected to also proceed preferentially on the activated, benzyloxy-bearing ring of this compound.

Further Functionalization via Directed Metalation or Organometallic Routes

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. This method relies on the presence of a directed metalation group (DMG), which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. In the structure of this compound, both the benzyloxy and the carboxylic acid groups have the potential to act as DMGs.

The carboxylic acid group is a known DMG, capable of directing lithiation to the ortho position on its own ring. Similarly, the oxygen atom of the benzyloxy group can also direct ortho-lithiation. Research has shown that the α-lithiobenzyloxy group, generated from aryl benzyl ethers, can act as a directed metalation group, facilitating ortho-lithiation on the same aromatic ring.

The presence of these two potential directing groups on different rings of the biphenyl system offers intriguing possibilities for selective functionalization. The choice of organolithium reagent and reaction conditions could potentially allow for the selective metalation at either the position ortho to the carboxylic acid group or the position ortho to the benzyloxy group. Subsequent quenching of the resulting organolithium intermediate with an appropriate electrophile would then introduce a new substituent at the targeted position.

Table 2: Potential Directed Metalation Sites and Subsequent Functionalization Products
Directing GroupPotential Site of MetalationElectrophile (E+)Potential Product
Carboxylic acidC-3CO22'-(Benzyloxy)-[1,1'-biphenyl]-3,4-dicarboxylic acid
Carboxylic acidC-5I22'-(Benzyloxy)-5-iodo-[1,1'-biphenyl]-4-carboxylic acid
BenzyloxyC-3'D2O2'-(Benzyloxy)-3'-deuterio-[1,1'-biphenyl]-4-carboxylic acid
BenzyloxyC-6'(CH3)3SiCl2'-(Benzyloxy)-6'-(trimethylsilyl)-[1,1'-biphenyl]-4-carboxylic acid

The regiochemical outcome of such reactions would likely depend on a subtle interplay of factors, including the relative directing ability of the two functional groups, steric hindrance, and the specific reaction conditions employed. Nevertheless, directed metalation represents a highly promising strategy for the precise and controlled structural modification of the this compound scaffold.

Table of Compounds

Table 3: List of Mentioned Chemical Compounds
Compound Name
This compound
3'-Nitro-2'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid
2-Benzyloxy-1-bromo-3-nitrobenzene
3-Carboxyphenylboronic acid
2'-(Benzyloxy)-[1,1'-biphenyl]-3,4-dicarboxylic acid
2'-(Benzyloxy)-5-iodo-[1,1'-biphenyl]-4-carboxylic acid
2'-(Benzyloxy)-3'-deuterio-[1,1'-biphenyl]-4-carboxylic acid
2'-(Benzyloxy)-6'-(trimethylsilyl)-[1,1'-biphenyl]-4-carboxylic acid

Advanced Structural Characterization and Solid State Analysis of 2 Benzyloxy 1,1 Biphenyl 4 Carboxylic Acid

Single-Crystal X-ray Diffraction Studies of 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid Analogs

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. Such studies on an analog, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, have provided a detailed understanding of its molecular geometry and the subtle forces that dictate its solid-state structure. nih.goviucr.org

The conformation of biphenyl (B1667301) derivatives is largely defined by the dihedral angle between the two phenyl rings, which is a result of the balance between steric hindrance and electronic effects. In the case of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, single-crystal X-ray analysis reveals specific spatial arrangements of its constituent aromatic rings. iucr.org

The dihedral angle between the adjacent rings within the biphenyl carboxylic acid group is 26.09 (4)°. nih.goviucr.org This value is relatively small compared to other biphenyl carboxylic acid derivatives, which exhibit dihedral angles ranging from 40.99 (2)° to 59.70 (6)°. nih.goviucr.org The smaller angle in this analog may be attributed to the presence of the bulky benzyloxy group and the tensile forces between dimeric structures in the crystal lattice. nih.goviucr.org

Further analysis of the molecular geometry reveals other significant dihedral angles. The angle between the aromatic ring of the benzyloxy group and the first ring of the biphenyl moiety is 89.11 (2)°, while the angle between the benzyloxy group and the second ring of the biphenyl group is 69.93 (8)°. nih.goviucr.org The torsion angle within the benzyloxy moiety (C1—C7—O1—C8) is -175.9 (2)°, indicating a conformation that is nearly anti-periplanar. nih.goviucr.org

Table 1: Selected Dihedral and Torsion Angles for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid

DescriptionAngle (°)
Dihedral angle between adjacent rings in the biphenyl group26.09 (4)
Dihedral angle between the benzyloxy ring and the first biphenyl ring89.11 (2)
Dihedral angle between the benzyloxy ring and the second biphenyl ring69.93 (8)
Torsion angle of the benzyloxy moiety (C1—C7—O1—C8)-175.9 (2)

Data sourced from Kumar et al. (2025). nih.goviucr.org

Within a single molecule of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, intramolecular hydrogen bonds of the C—H···O type are observed. nih.goviucr.org These interactions contribute to the stability of the observed molecular conformation in the crystalline state. The topological analysis of electron density in biphenyl crystals has shown that intramolecular hydrogen-hydrogen bonds can also be stabilizing and are not necessarily repulsive. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs

In the crystal structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the most prominent intermolecular interaction is the classical O—H···O hydrogen bond. nih.gov Pairs of these hydrogen bonds link the carboxylic acid moieties of two molecules, forming inversion dimers with an R22(8) ring motif. rri.res.in This strong and directional interaction is a primary driver in the crystal packing of many carboxylic acids. acs.org

Hirshfeld Surface Analysis and Quantitative Fingerprint Plots for Intermolecular Contact Mapping

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain a detailed understanding of the close contacts between neighboring molecules.

The major contributions to the crystal packing are from H···H (39.7%), C···H/H···C (39.0%), and O···H/H···O (18.0%) contacts. nih.govrri.res.in The red regions on the Hirshfeld surface mapped over dnorm are indicative of the strong O—H···O hydrogen bonds. nih.gov This quantitative analysis confirms the importance of both hydrogen bonding and van der Waals forces in the crystal packing of this molecule. nih.govresearchgate.net

Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid

Contact TypeContribution (%)
H···H39.7
C···H/H···C39.0
O···H/H···O18.0

Data sourced from Kumar et al. (2025). nih.govrri.res.in

Visualization of Specific Intermolecular Contacts (e.g., H...H, H...C, H...O)

For the related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, Hirshfeld surface analysis was employed to visualize and quantify the intermolecular interactions. The analysis revealed that the crystal packing is predominantly influenced by H···H, H···C, and H···O contacts. The two-dimensional fingerprint plots showed that the major contributions to the crystal packing are from H···H (39.7%), H···C (39.0%), and H···O (18.0%) interactions. iucr.orgrri.res.in These interactions are crucial in stabilizing the crystal lattice. The red regions on the Hirshfeld surface mapped over dnorm are indicative of strong O-H···O hydrogen bonds. nih.goviucr.org

Contribution of Distinct Interactions to Overall Crystal Packing

Interaction TypeContribution to Crystal Packing (%)
H···H39.7
H···C39.0
H···O18.0
Data derived from the analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. iucr.orgrri.res.in

Polymorphism and Diverse Solid-State Forms of this compound

There is currently no specific information available in the reviewed literature regarding the existence of polymorphs or different solid-state forms of this compound. The investigation of polymorphism is critical for understanding the physical and chemical properties of a compound, as different crystalline forms can exhibit variations in solubility, stability, and bioavailability. Further research would be necessary to explore the potential for polymorphism in this specific compound.

Computational Chemistry and Theoretical Investigations of 2 Benzyloxy 1,1 Biphenyl 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. tandfonline.com

The optimization process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. Due to the substitution at the 2'-position, significant steric hindrance is expected between the benzyloxy group and the adjacent phenyl ring. This steric repulsion forces the two phenyl rings of the biphenyl (B1667301) core to adopt a non-planar, or twisted, conformation in the lowest-energy state. acs.org The dihedral angle between the two rings is a critical parameter determined through this optimization.

The electronic structure is elucidated through analysis of the molecular orbitals computed by DFT. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. wikipedia.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For this compound, the electron density of the HOMO is expected to be concentrated on the electron-rich biphenyl and benzyloxy ring systems. In contrast, the LUMO's electron density is likely localized on the carboxylic acid group and the phenyl ring to which it is attached, as this part of the molecule acts as the primary electron acceptor. nih.goviucr.org

Table 1: Conceptual Frontier Orbital Properties

Property Description Expected Localization for this compound
HOMO Highest Occupied Molecular Orbital; region of electron donation. Biphenyl rings and benzyloxy moiety.
LUMO Lowest Unoccupied Molecular Orbital; region of electron acceptance. Phenyl ring with the carboxylic acid group.

| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

Following geometric optimization, a vibrational frequency analysis is typically performed using the same DFT method. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. tandfonline.com These theoretical spectra are invaluable for assigning and interpreting experimental spectroscopic data. The calculations confirm that the optimized structure is a true energy minimum if no imaginary frequencies are found.

For this compound, key vibrational modes can be correlated with its specific functional groups. The stretching vibration of the carboxylic acid O-H group is expected to produce a very broad band in the IR spectrum, while the C=O stretch gives a strong, sharp absorption. nih.gov Other characteristic frequencies include the asymmetric and symmetric C-O-C stretches of the ether linkage and numerous bands corresponding to the C-H and C=C stretching and bending modes of the three aromatic rings.

Table 2: Expected Characteristic Vibrational Frequencies

Functional Group / Moiety Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300 - 2500 (broad)
Carboxylic Acid C=O stretch 1750 - 1690
Aromatic Rings C=C stretch 1600 - 1450
Ether Linkage C-O-C stretch 1260 - 1000

Quantum Chemical Descriptors and Reactivity Predictions

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the molecule's reactivity. researchgate.net These descriptors provide a theoretical basis for predicting how the molecule will behave in a chemical reaction.

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ) : The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) : Resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω) : A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

These parameters are instrumental in rationalizing the global reactivity of the molecule. For instance, a high electrophilicity index would suggest the molecule is a strong electrophile.

Table 3: Quantum Chemical Descriptors and Their Significance

Descriptor Formula Significance
Ionization Potential (I) -EHOMO Energy needed to remove an electron.
Electron Affinity (A) -ELUMO Energy released upon gaining an electron.
Electronegativity (χ) (I+A)/2 Tendency to attract electrons.
Chemical Hardness (η) (I-A)/2 Resistance to charge transfer.

Conformational Landscape Exploration via Advanced Computational Methods

This analysis reveals the energy barriers between different conformations (rotamers) and identifies all stable low-energy conformers. For biphenyl derivatives, especially those with ortho-substituents, the PES scan typically shows a high energy barrier for the planar conformation and energy minima for twisted conformations, confirming that the non-planar structure is more stable. acs.orgsemanticscholar.org

Molecular Dynamics Simulations for Investigating Dynamic Behavior in Condensed Phases

While DFT calculations provide a static, gas-phase picture at 0 K, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule in a more realistic environment, such as in a solvent at a specific temperature. nih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion. researchgate.net

Energy Framework Analysis of Intermolecular Forces in the Crystal Structure

Energy framework analysis is a computational technique used to investigate the intermolecular interactions within a crystal lattice, which is crucial for understanding the solid-state properties of a compound. This method, often used in conjunction with Hirshfeld surface analysis, calculates the energies of interaction between a central molecule and its neighbors in the crystal. rri.res.in

Table 4: Conceptual Energy Framework Components

Energy Component Description Expected Contribution
Electrostatic Interaction between static charge distributions (e.g., hydrogen bonds). Significant, especially involving the carboxylic acid dimer motif.
Polarization Induction effects from charge distribution distortion. Moderate.
Dispersion van der Waals forces from fluctuating electron clouds. Dominant, due to the large π-systems of the aromatic rings. researchgate.net
Repulsion Pauli exclusion principle at short ranges. Destabilizing component.

Quantification of Electrostatic, Dispersion, and Hydrogen Bonding Energies

The stability of the crystal structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid is a result of a complex interplay of different intermolecular forces. Energy framework calculations, performed using computational methods, help to dissect and quantify the contributions of these forces. The primary interactions include electrostatic forces (Coulombic interactions), dispersion forces (van der Waals interactions), polarization, repulsion, and hydrogen bonding.

Calculations have quantified the net interaction energies between molecules in the crystal lattice. The total interaction energy (Etot) was determined to be -308.0 kJ mol−1. nih.gov This energy is composed of several key components that describe the attractive and repulsive forces at play. The electrostatic energy (Eele), which arises from the interaction between the permanent charge distributions of the molecules, was calculated to be -145.6 kJ mol−1. nih.gov The polarization energy (Epol), resulting from the distortion of the electron cloud of one molecule by another, contributes -47.3 kJ mol−1. nih.gov

The following table summarizes the calculated intermolecular interaction energies for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.

Energy ComponentValue (kJ mol−1)
Electrostatic (Eele)-145.6
Polarization (Epol)-47.3
Dispersion (Edis)-201.0
Repulsion (Erep)83.6
Total (Etot) -308.0

Data sourced from Kumar et al. (2025) nih.gov

Anisotropic Nature of Molecular Interactions in the Solid State

The interactions between molecules in a crystal are not uniform in all directions; they are anisotropic. This anisotropy, or directional dependence, of the intermolecular forces is fundamental to understanding the crystal's structure, morphology, and physical properties. Energy framework analysis is a computational tool that visually represents this anisotropy by illustrating the relative strengths of molecular interactions along different crystallographic directions.

The dominance of dispersion energy (-201.0 kJ mol−1) over electrostatic energy (-145.6 kJ mol−1) underscores its critical role in the molecular packing. nih.gov This strong dispersion contribution is expected given the molecule's large aromatic surface area from the two phenyl rings and the benzyloxy group. These π-systems lead to significant H⋯H (39.7%) and H⋯C (39.0%) contacts, which are governed by dispersion forces. iucr.org The O⋯H interactions, largely associated with hydrogen bonding, account for a smaller but still significant portion (18.0%) of the intermolecular contacts. iucr.org

Spectroscopic Analysis for Comprehensive Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural determination of 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular framework and offering insights into its three-dimensional arrangement.

Proton and Carbon-13 NMR Chemical Shift Assignments and Structural Proof

The ¹H and ¹³C NMR spectra provide the initial and most direct proof of the compound's structure. The chemical shifts are influenced by the electronic environment of each nucleus, with aromatic protons and carbons appearing in characteristic downfield regions. The presence of the electron-withdrawing carboxylic acid group and the electron-donating benzyloxy moiety creates a distinct and predictable pattern of signals.

The ¹H NMR spectrum is expected to show signals for the 17 protons of the molecule. The carboxylic acid proton is the most deshielded, typically appearing as a broad singlet far downfield (δ 10–13 ppm), a characteristic feature of carboxylic acids. libretexts.orglibretexts.org The aromatic region (δ 7.0–8.2 ppm) would be complex due to the presence of three distinct phenyl rings. The two protons on the phenyl ring bearing the carboxylic acid group that are ortho to the carboxyl group (H-3, H-5) would appear as a doublet, while the two protons meta to it (H-2, H-6) would also be a doublet. The four protons on the ortho-substituted ring and the five protons of the benzyl (B1604629) group's phenyl ring would show overlapping multiplets. A key diagnostic signal is the singlet corresponding to the two benzylic methylene (B1212753) protons (-CH₂-), typically found around δ 5.0-5.2 ppm. ugm.ac.idugm.ac.id

The ¹³C NMR spectrum would display signals for all 20 unique carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the δ 165–185 ppm range. libretexts.org The aromatic carbons would resonate between δ 110–160 ppm. The quaternary carbons, including those bonded to the other phenyl ring (C-1, C-1'), the benzyloxy group (C-2'), and the carboxylic acid (C-4), can be identified by their lack of signal in a DEPT-135 experiment. The benzylic methylene carbon (-CH₂) is expected around δ 70-77 ppm. ugm.ac.idugm.ac.id

The combination of these 1D NMR data confirms the presence of the key functional groups: a carboxylic acid, a benzyloxy substituent, and the biphenyl (B1667301) core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on data from analogous compounds such as [1,1'-biphenyl]-4-carboxylic acid and molecules containing a 2-benzyloxy-phenyl moiety. ugm.ac.idrsc.orgnih.gov Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
COOH12.5 (s, 1H)167.5
C1-145.5
C2, C67.75 (d, 2H)127.5
C3, C58.15 (d, 2H)130.5
C4-129.5
C1'-131.0
C2'-156.0
C3'7.15 (d, 1H)114.0
C4'7.40 (t, 1H)130.0
C5'7.10 (t, 1H)121.5
C6'7.60 (d, 1H)131.5
Benzyloxy Group
-CH₂-5.15 (s, 2H)71.0
C1'' (ipso)-137.0
C2'', C6'' (ortho)7.45 (d, 2H)128.0
C3'', C5'' (meta)7.35 (t, 2H)129.0
C4'' (para)7.30 (t, 1H)128.5

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

Two-dimensional NMR experiments are indispensable for confirming the precise connectivity of the atoms assigned in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. It would be used to trace the connectivity of adjacent protons on each of the three aromatic rings, confirming their individual spin systems. For example, a cross-peak between the signals at δ 8.15 (H-3, H-5) and δ 7.75 (H-2, H-6) would confirm their ortho relationship on the carboxylic acid-bearing ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each protonated carbon by linking the proton shifts to the carbon shifts. For instance, the proton signal at δ 5.15 would show a cross-peak to the carbon signal at δ 71.0, confirming the assignment of the benzylic -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key correlations would include the coupling from the benzylic methylene protons (-CH₂) to the ipso-carbon of the benzyl ring (C1'') and, importantly, to the carbon of the biphenyl system to which the oxygen is attached (C2'). This would unequivocally prove the location of the benzyloxy substituent. Similarly, correlations from H-2/H-6 to the carboxylic carbon would confirm the structure of the other ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. A critical NOESY correlation would be observed between the benzylic protons (-CH₂) and the H-3' proton on the adjacent ring. This through-space interaction would confirm the proximity of these groups, which is a direct consequence of the proposed connectivity. Furthermore, NOESY is essential for studying the conformational dynamics, as discussed in the next section.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

2D NMR ExperimentKey Proton(s)Correlated Nucleus (¹H or ¹³C)Structural Information Provided
COSY H-2, H-6H-3, H-5Confirms ortho-coupling within the 4-carboxyphenyl ring.
HSQC -CH₂- (¹H)-CH₂- (¹³C)Assigns the carbon signal for the benzylic methylene group.
HMBC -CH₂-C-2', C-1''Connects the benzyloxy group to the biphenyl core.
HMBC H-3', H-6'C-1', C-2'Confirms connectivity within the substituted biphenyl ring.
NOESY -CH₂-H-3'Confirms spatial proximity due to ortho-substitution.

Dynamic NMR for Conformational Exchange Processes

The biphenyl scaffold is subject to hindered rotation (atropisomerism) around the C1-C1' single bond, especially when bulky groups are present at the ortho positions. nih.gov In this compound, the large benzyloxy group at the C2' position creates significant steric hindrance, which can restrict free rotation. This phenomenon is often observable by Dynamic NMR (DNMR) spectroscopy. researchgate.netacs.org

At room temperature, if the rotation is slow on the NMR timescale, the molecule may exist as two distinct, non-interconverting atropisomers, which would result in a doubling of many signals in the NMR spectrum. If the rotation is fast, an averaged spectrum is observed.

However, for barriers in an intermediate range (typically 10-25 kcal/mol), temperature-variable NMR experiments can reveal the dynamic process. researchgate.net At low temperatures, the rotation is slowed, and separate signals for the two conformers might be resolved. As the temperature is increased, the rate of interconversion increases. The separate signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the line shapes at different temperatures, the energy barrier (ΔG‡) for the rotational process can be calculated, providing quantitative information about the molecule's conformational flexibility.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides complementary information to NMR by identifying the functional groups and probing the intermolecular forces within the compound.

Characteristic Vibrational Modes of Carboxylic Acid, Benzyloxy, and Biphenyl Moieties

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent parts.

Carboxylic Acid Moiety: This group gives rise to some of the most distinct bands in the IR spectrum. The O-H stretching vibration is exceptionally broad and strong, typically spanning the 2500–3300 cm⁻¹ region due to strong hydrogen bonding. libretexts.orglibretexts.org The C=O (carbonyl) stretching vibration produces a very intense peak, expected between 1680–1710 cm⁻¹ for an aromatic acid involved in hydrogen-bonded dimerization. libretexts.org The C-O stretching and O-H bending modes are also observable in the 1400–1440 cm⁻¹ and 900–960 cm⁻¹ regions, respectively.

Benzyloxy Moiety: The ether linkage is characterized by a strong C-O-C asymmetric stretching vibration, which is expected around 1220-1260 cm⁻¹ for an aryl-alkyl ether. The symmetric stretch is weaker and appears at a lower frequency. The CH₂ group will show symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Biphenyl Moiety: The aromatic rings exhibit several characteristic vibrations. C-H stretching modes for the sp² carbons appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations cause a series of bands in the 1450–1610 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 680–900 cm⁻¹ range are often diagnostic of the substitution pattern of the aromatic rings.

Table 3: Characteristic Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity (IR)
O-H Stretch (H-bonded)Carboxylic Acid2500 - 3300Strong, Broad
Aromatic C-H StretchBiphenyl, Benzyl3000 - 3100Medium
Aliphatic C-H Stretch (-CH₂-)Benzyloxy2850 - 2960Medium
C=O Stretch (H-bonded dimer)Carboxylic Acid1680 - 1710Very Strong
Aromatic C=C StretchBiphenyl, Benzyl1450 - 1610Medium-Strong
Asymmetric C-O-C StretchBenzyloxy (Ether)1220 - 1260Strong
C-O Stretch / O-H Bend (coupled)Carboxylic Acid1210 - 1320Strong
O-H Out-of-Plane BendCarboxylic Acid900 - 960Medium, Broad
Aromatic C-H Out-of-Plane BendBiphenyl, Benzyl680 - 900Strong

Spectroscopic Signatures of Hydrogen Bonding and Molecular Aggregation

In the solid state and in concentrated solutions, carboxylic acids typically exist as centrosymmetric dimers through strong intermolecular hydrogen bonds between two -COOH groups. This molecular aggregation has profound and easily identifiable effects on the vibrational spectra. libretexts.orgrsc.org

The most prominent signature is the aforementioned broad O-H stretching band between 2500 and 3300 cm⁻¹. The breadth and low frequency of this band are direct consequences of the strong hydrogen bonding, which weakens and perturbs the O-H bond. In a hypothetical non-hydrogen-bonded (monomeric) state, this peak would appear as a sharper band around 3500-3600 cm⁻¹. libretexts.org

The position of the carbonyl (C=O) stretching frequency is also a key indicator. In the hydrogen-bonded dimer, the carbonyl oxygen acts as a hydrogen bond acceptor. This interaction weakens the C=O double bond, causing a shift of its stretching frequency to a lower wavenumber (a "red shift"). For a dimeric aromatic acid, this peak is typically found near 1700 cm⁻¹, whereas the free monomer would absorb at a higher frequency, around 1750-1760 cm⁻¹. libretexts.orgnih.gov The presence of the C=O band near 1700 cm⁻¹ is therefore strong evidence for molecular aggregation via hydrogen bonding.

These effects can be studied by comparing the spectrum of the solid material with that of a very dilute solution in a non-polar solvent (e.g., CCl₄). In the dilute solution, the equilibrium shifts towards the monomeric form, and the characteristic sharp, higher-frequency bands for the free O-H and C=O groups would become more apparent.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of the Aromatic System

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within the aromatic system of this compound. The molecule's structure comprises multiple chromophores—the biphenyl core, the benzyloxy group, and the carboxylic acid substituent—which collectively give rise to a characteristic UV-Vis absorption spectrum. The primary electronic transitions observed are typically π→π* and, to a lesser extent, n→π* transitions.

The biphenyl system is known for its strong absorption band, which is sensitive to the dihedral angle between the two phenyl rings. oup.com The presence of substituents, such as the benzyloxy and carboxylic acid groups, can modulate the electronic properties of the aromatic rings through inductive and resonance effects, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). libretexts.orgyoutube.com The benzyloxy group, with its oxygen atom, can act as an electron-donating group, while the carboxylic acid group is generally electron-withdrawing. studymind.co.uk

The expected UV-Vis spectrum of this compound would feature intense absorption bands corresponding to π→π* transitions within the conjugated biphenyl system. These high-energy transitions are characteristic of aromatic compounds. researchgate.netresearchgate.net Additionally, the presence of the carbonyl and hydroxyl oxygens in the carboxylic acid and the ether oxygen in the benzyloxy group introduces the possibility of n→π* transitions. These transitions, involving the excitation of a non-bonding electron to an anti-bonding π* orbital, are typically of lower energy and intensity compared to π→π* transitions. nih.govyoutube.com

Table 1: Expected Electronic Transitions for this compound

Type of TransitionChromophoreExpected Wavelength RegionRelative Intensity
π→πBiphenyl SystemHigh Energy (UV Region)High
π→πBenzene RingsHigh Energy (UV Region)High
n→πCarboxylic Acid (C=O)Lower Energy (UV Region)Low
n→πBenzyloxy Group (O)Lower Energy (UV Region)Low

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is indispensable for the structural elucidation of this compound. It provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. The molecular formula for this compound is C₂₀H₁₆O₃, and its calculated monoisotopic mass is 316.1099 Da. missouri.edumsu.edustolaf.edu

Beyond exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) reveals characteristic fragmentation pathways that serve as a structural fingerprint. Under ionization, the molecule will form a molecular ion, which then undergoes fragmentation through the cleavage of its weakest bonds. For this compound, several key fragmentation patterns can be predicted based on its structure, which includes a carboxylic acid, a benzylic ether linkage, and a biphenyl core.

Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da). youtube.comtaylorfrancis.com The benzylic ether linkage is also prone to cleavage. A characteristic fragmentation would be the cleavage of the C-O bond to generate a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion, a common feature in the mass spectra of benzyl-containing compounds. researchgate.netnih.govwhitman.edu Another possibility is the cleavage of the O-CH₂ bond. The biphenyl structure itself is relatively stable, but fragmentation can occur under higher energy conditions.

Table 2: Predicted HRMS Fragmentation for this compound

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossDescription
316.1099299.1021•OH (17.0027 Da)Loss of hydroxyl radical from the carboxylic acid
316.1099271.1072•COOH (45.0026 Da)Loss of the carboxylic acid group
316.109991.0548C₁₃H₉O₃ (225.0551 Da)Formation of benzyl cation
316.1099225.0551C₇H₇ (91.0548 Da)Loss of the benzyl group

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Enantiomeric Purity

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. While this compound is itself an achiral molecule and therefore CD-inactive, CD spectroscopy becomes a crucial analytical tool for its chiral derivatives.

Chirality in derivatives of this compound can arise in several ways. The introduction of a stereocenter, for instance by substitution on the benzyloxy or biphenyl moieties, would render the molecule chiral. More interestingly, appropriately substituted biphenyls can exhibit a form of axial chirality known as atropisomerism. unacademy.compharmaguideline.comslideshare.net This occurs when rotation around the single bond connecting the two phenyl rings is sterically hindered, leading to stable, non-superimposable mirror-image conformers (enantiomers). The presence of bulky substituents in the ortho positions of the biphenyl rings can create a significant energy barrier to rotation. youtube.com

For a chiral derivative of this compound, CD spectroscopy can be used to:

Confirm the presence of chirality: A non-zero CD spectrum is a definitive indicator of a chiral molecule.

Determine the absolute configuration: By comparing the experimental CD spectrum with theoretically calculated spectra or with the spectra of compounds with known absolute configurations, the spatial arrangement of the atoms can be determined. msu.edu

Assess enantiomeric purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.govijfmr.comnih.gov By calibrating with a pure enantiomer, the enantiomeric ratio of an unknown mixture can be quantified.

The CD spectrum of a chiral biphenyl derivative would be expected to show characteristic Cotton effects, which are positive or negative peaks corresponding to the electronic transitions of the chromophores within the chiral environment. acs.orgresearchgate.net

Table 3: Application of CD Spectroscopy to Chiral Derivatives

ParameterInformation Obtained from CD Spectroscopy
Presence of CD SignalConfirms the sample is chiral and optically active.
Sign of Cotton EffectsCan be used to assign the absolute configuration (e.g., R/S or P/M for atropisomers).
Magnitude of CD SignalProportional to the concentration and enantiomeric excess of the chiral analyte.

Reaction Chemistry and Mechanistic Insights of 2 Benzyloxy 1,1 Biphenyl 4 Carboxylic Acid

Reactivity Profiles of the Carboxylic Acid Functional Group

The carboxylic acid (-COOH) group is a cornerstone of organic reactivity, and its presence on the biphenyl (B1667301) scaffold allows for a variety of well-established chemical transformations. atamanchemicals.comajgreenchem.com These reactions are fundamental in organic synthesis for creating more complex molecules, such as esters and amides. atamanchemicals.com

Key reactions involving the carboxylic acid moiety include:

Esterification: In the presence of an alcohol and an acid catalyst, 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid can be converted into its corresponding ester. This equilibrium-driven process, known as Fischer esterification, is reversible. chembam.commasterorganicchemistry.com The reaction rate can be influenced by the steric and electronic nature of both the carboxylic acid and the alcohol. researchgate.net

Amide Formation: The carboxylic acid can be activated to react with primary or secondary amines to form amides. This transformation typically requires a coupling agent, such as a carbodiimide (B86325) (e.g., EDC), to convert the hydroxyl portion of the carboxyl group into a better leaving group, facilitating nucleophilic attack by the amine. nih.govthermofisher.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol (-CH2OH) using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction proceeds via a nucleophilic acyl substitution mechanism.

Decarboxylation: While generally requiring harsh conditions for aryl carboxylic acids, decarboxylation (loss of CO2) can occur under certain thermal or catalytic conditions. Studies on related biphenyl carboxylic acids show that thermal decomposition can lead to decarboxylation as one of several pathways. acs.org

These derivatization reactions are crucial not only for synthesis but also for analytical purposes, as they can modify the compound's properties to enhance its detection in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Chemical Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy group (-OCH2Ph) serves as a benzyl (B1604629) ether, a common protecting group for hydroxyl functionalities in organic synthesis due to its relative stability under various conditions. organic-chemistry.org However, it can be selectively cleaved when necessary.

The primary transformation for this linkage is debenzylation , which involves the cleavage of the C-O bond between the biphenyl ring and the benzyl group. Common methods include:

Catalytic Hydrogenolysis: This is the most common method for benzyl ether cleavage, typically employing hydrogen gas (H2) and a palladium-on-carbon (Pd/C) catalyst. The reaction is generally clean and efficient, yielding the corresponding phenol (B47542) (2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid) and toluene (B28343) as a byproduct. organic-chemistry.orgyoutube.com

Acidic Cleavage: Strong acids can cleave benzyl ethers, although this method is less common as it requires harsh conditions that may not be compatible with other functional groups in the molecule. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can be used to remove the benzyl group. semanticscholar.org

Lewis Acid-Mediated Cleavage: Reagents like boron trichloride (B1173362)–dimethyl sulfide (B99878) complex (BCl3·SMe2) have been shown to selectively cleave benzyl ethers under mild conditions, offering an alternative when other functional groups are sensitive to hydrogenation. organic-chemistry.org

Reactivity at the Biphenyl Core: Directing Effects and Steric Hindrance Considerations

The biphenyl core itself is susceptible to electrophilic aromatic substitution (EAS), similar to benzene. ajgreenchem.comwikipedia.org However, the reactivity and regioselectivity of such reactions are heavily influenced by the existing substituents: the carboxylic acid and the benzyloxy group.

Directing Effects: The two substituents exert opposing electronic effects. unizin.org

The benzyloxy group is an activating group due to the electron-donating resonance effect of the ether oxygen. It directs incoming electrophiles to the ortho and para positions on its own ring (the prime-numbered ring).

The carboxylic acid group is a deactivating group because the carbonyl group is electron-withdrawing. It directs incoming electrophiles to the meta position on its ring.

Steric Hindrance: The bulky benzyloxy group at the 2'-position creates significant steric hindrance. This bulkiness forces the two phenyl rings to twist out of plane with respect to each other, a characteristic feature of ortho-substituted biphenyls. wikipedia.orgresearchgate.netresearchgate.net This twisting disrupts the π-system conjugation between the rings and can sterically block the adjacent positions (3' and 1'), making them less accessible to incoming electrophiles. The phenyl group itself is considered an ortho, para-directing activator for the adjacent ring. pearson.compearson.com

The interplay of these factors dictates the outcome of electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. The ring containing the activating benzyloxy group is more likely to react, but the precise position of substitution will be a balance between the strong ortho, para-directing effect of the ether and the significant steric hindrance imposed by the bulky benzyl portion.

Kinetics and Thermodynamics of Key Reactions Involving the Compound

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively published. However, insights can be drawn from studies on analogous compounds and general principles.

Kinetics of Esterification: The rate of esterification reactions is influenced by both steric and electronic factors. researchgate.net The Fischer esterification is an equilibrium process, and its kinetics can be described by a reversible second-order rate law. chembam.com For aromatic carboxylic acids, electron-withdrawing groups can sometimes increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction, while bulky substituents near the reaction center can slow it down due to steric hindrance. researchgate.netacs.org The bulky ortho-benzyloxy group on the adjacent ring in this compound could sterically influence the approach of an alcohol to the carboxylic acid group, although the effect is transmitted across the biphenyl bond.

Thermodynamics of Reactions: The thermodynamics of reactions, such as the hydrogenation of the aromatic rings or the cleavage of the benzyloxy group, are governed by changes in enthalpy (ΔH) and entropy (ΔS). mdpi.com For instance, the catalytic hydrogenolysis of the benzyl ether is thermodynamically favorable due to the formation of a stable C-H bond and the aromatic toluene molecule. Thermodynamic analysis of hydrogenation/dehydrogenation reactions in related biphenyl systems is crucial for applications like hydrogen storage, where reaction enthalpies determine the required operating temperatures. mdpi.com

Table 1: Factors Influencing Reaction Kinetics

Reaction Type Influencing Factors Expected Effect on this compound
Esterification Steric hindrance around -COOH, Electronic nature of substituents, Catalyst concentration, Temperature The twisted biphenyl core and the remote but bulky benzyloxy group may exert minor steric effects. The -COOH group's reactivity is primarily dictated by its immediate electronic environment.
Debenzylation Catalyst activity, Hydrogen pressure, Solvent, Temperature Standard conditions (H2, Pd/C) are generally effective. The reaction is typically thermodynamically favorable.
Electrophilic Aromatic Substitution Activating/Deactivating nature of substituents, Steric hindrance The benzyloxy group strongly activates its ring for attack, while the -COOH deactivates the other. Steric bulk at the 2'-position will likely favor substitution at the less hindered positions of the activated ring.

Mechanistic Studies of Derivatization and Decomposition Pathways

Mechanisms of Derivatization: The derivatization of the carboxylic acid group follows well-understood mechanistic pathways.

Fischer Esterification: The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. masterorganicchemistry.com All steps in this mechanism are reversible. masterorganicchemistry.com

Amide Formation (Carbodiimide-mediated): The reaction is initiated by the carboxylic acid adding to the C=N bond of the carbodiimide (e.g., EDC), forming a highly reactive O-acylisourea intermediate. nih.gov This intermediate is an excellent electrophile. An amine can then attack the carbonyl carbon of this intermediate, forming a tetrahedral intermediate which collapses to yield the amide and a urea (B33335) byproduct. nih.gov

Decomposition Pathways: Mass spectrometry provides significant insight into the decomposition pathways of molecules under high-energy conditions. While a specific mass spectrum for this compound is not readily available, a fragmentation pattern can be predicted based on the behavior of related structures like benzoic acid and benzyl ethers. libretexts.orgmiamioh.edu

Upon ionization in a mass spectrometer, the molecule would likely undergo fragmentation through several key pathways:

Loss of Hydroxyl Radical: Cleavage of the C-OH bond, resulting in a peak at [M-17]+.

Loss of Carboxyl Group: Cleavage of the bond between the phenyl ring and the carboxylic acid, resulting in a peak at [M-45]+.

Benzylic Cleavage: The most characteristic fragmentation for a benzyl ether is the cleavage of the C-O bond to produce a stable benzyl cation or, more commonly, a tropylium (B1234903) ion at m/z 91. The remaining portion of the molecule would form a radical cation.

Decarboxylation and Ketonization: Thermal decomposition studies on biphenyl carboxylic acids show pathways involving decarboxylation to form biphenyl, and ketonization to form ring-closed products like fluorenone. acs.org

Table 2: Predicted Mass Spectrometry Fragmentation

Fragmentation Pathway Neutral Loss Key Fragment (m/z) Description
Benzylic Cleavage C13H9O2• 91 Formation of the stable tropylium cation, a hallmark of benzyl groups.
Alpha Cleavage •OH [M-17]+ Loss of a hydroxyl radical from the carboxylic acid group.
Alpha Cleavage •COOH [M-45]+ Loss of the entire carboxyl group as a radical.
Ether Cleavage C7H7• [M-91]+ Loss of a benzyl radical from the molecular ion.

Potential Applications and Future Directions in Chemical Science

2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid as a Versatile Synthetic Building Block

The unique arrangement of a biphenyl (B1667301) core, a carboxylic acid group, and a benzyloxy substituent makes this compound a highly valuable and versatile building block in synthetic chemistry. ajgreenchem.com

Precursor in the Synthesis of Complex Organic Molecules

Biphenyl carboxylic acids are crucial intermediates in the synthesis of more complex molecules. ajgreenchem.com The construction of the this compound core itself typically involves powerful cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a preeminent method for forming the carbon-carbon bond between the two phenyl rings, offering a robust route to variously substituted biphenyl compounds. ajgreenchem.comresearchgate.netresearchgate.net This reaction, which couples an aryl boronic acid with an aryl halide, is known for its high yields and excellent functional group tolerance. kochi-tech.ac.jpgre.ac.uk

Once synthesized, this compound offers multiple reaction sites for further elaboration:

The Carboxylic Acid Group: This functional group is a gateway to numerous transformations. It can be readily converted into esters, amides, acid chlorides, and other derivatives, allowing for its incorporation into larger, more complex molecular architectures. enamine.net

The Aromatic Rings: The biphenyl rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can tune the molecule's electronic and steric properties. rsc.org

The Benzyloxy Group: The benzyl (B1604629) ether can serve as a protecting group for the hydroxyl functionality. Its removal reveals a phenol (B47542), which can then participate in a different set of chemical reactions, adding another layer of synthetic versatility.

This multi-functionality makes the compound an ideal precursor for constructing elaborate molecules, including natural product analogues and novel pharmaceutical candidates. nih.gov

Table 1: Key Synthetic Reactions Involving Biphenyl Carboxylic Acid Scaffolds
Reaction TypeDescriptionKey Reagents/CatalystsRelevance
Suzuki-Miyaura CouplingFormation of the biphenyl C-C bond. researchgate.netresearchgate.netPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Aryl Boronic Acid, Aryl Halide. ajgreenchem.comPrimary method for synthesizing the core structure.
EsterificationConversion of the carboxylic acid to an ester.Alcohol, Acid catalyst (e.g., H₂SO₄) or coupling agent.Creates derivatives for materials or further synthesis.
AmidationConversion of the carboxylic acid to an amide.Amine, Coupling agent (e.g., HATU, T3P). nih.govCommon reaction in medicinal chemistry for creating bioactive molecules.
DebenzylationRemoval of the benzyl protecting group to yield a phenol.Hydrogenolysis (H₂, Pd/C), Lewis acids.Unmasks a reactive hydroxyl group for subsequent functionalization.

Scaffold for Novel Functional Organic Materials

The rigid and planar nature of the biphenyl unit is a desirable feature for the construction of functional organic materials. atamanchemicals.com Biphenyl derivatives are known to be essential building blocks for liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). ajgreenchem.comrsc.org The structure of this compound is well-suited to serve as a molecular scaffold for such materials. The biphenyl core provides thermal stability and promotes molecular alignment, while the carboxylic acid and benzyloxy groups offer points for polymerization or attachment to other molecular components. atamanchemicals.com By modifying these functional groups, chemists can systematically tune the material's properties, such as its liquid crystalline phase behavior or its emission wavelength in an OLED.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound make it an excellent candidate for designing and participating in complex self-assembly processes.

Design of Molecular Recognition Systems and Host-Guest Architectures

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, including hydrogen bonding, π-π stacking, and electrostatic interactions. The carboxylic acid group is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). ijacskros.com This allows it to recognize and bind to other molecules with complementary functionalities.

While specific host-guest studies involving this compound are not widely reported, its structure suggests significant potential. The aromatic surfaces of the biphenyl and benzyloxy groups can engage in π-π stacking interactions with other aromatic guests. ijacskros.com The carboxylic acid can form strong, directional hydrogen bonds with substrates like amides, pyridines, or other carboxylic acids. nsf.gov This combination of interactions could allow for the design of synthetic receptors for specific guest molecules, a foundational concept in creating sensors and molecular machines. beilstein-journals.orgillinois.edu

Formation of Ordered Supramolecular Assemblies and Networks

The ability of carboxylic acids to form highly predictable hydrogen-bonding patterns is a cornerstone of crystal engineering and supramolecular assembly. A common and highly stable motif is the formation of a cyclic dimer, where two carboxylic acid groups pair up through two O-H···O hydrogen bonds. nih.govrri.res.in

Detailed crystallographic studies on the closely related isomer, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, reveal precisely this behavior. nih.goviucr.org In the solid state, this molecule forms inversion dimers with a classic R²₂(8) ring motif. researchgate.net These dimers are further organized into extended sheets through C-H···π interactions. nih.govresearchgate.net It is highly probable that this compound would engage in similar self-assembly, forming well-defined supramolecular structures such as tapes, sheets, or networks. The interplay between the strong carboxylic acid dimerization and weaker interactions involving the aromatic rings would dictate the final architecture. rsc.org Such ordered assemblies are of great interest for creating functional materials with anisotropic properties.

Table 2: Intermolecular Interactions in a Benzyloxy Biphenyl Carboxylic Acid Isomer nih.govrri.res.inresearchgate.net
Interaction TypeDescriptionStructural MotifSignificance
O-H···O Hydrogen BondInteraction between the hydroxyl proton and carbonyl oxygen of two carboxylic acid groups.Forms a robust inversion dimer with an R²₂(8) graph set notation.Primary driving force for self-assembly.
C-H···π InteractionInteraction between aromatic C-H bonds and the face of an adjacent aromatic ring.Links the hydrogen-bonded dimers into extended 2D sheets.Stabilizes the crystal packing and directs the formation of higher-order structures.
Dispersion ForcesGeneral attractive forces contributing to crystal packing.Dominant energy contribution to the overall crystal stability.Essential for the cohesion of the molecular solid.

Contribution to Advanced Materials Science (Non-Biological Contexts)

In a non-biological context, the properties of this compound and its derivatives are relevant to advanced materials science. The incorporation of rigid biphenyl units into polymer backbones is a known strategy for enhancing their mechanical strength and thermal stability. atamanchemicals.com The carboxylic acid group allows this molecule to be used as a monomer in the synthesis of high-performance polyesters and polyamides. acs.org Such polymers are valuable in applications requiring durability and resistance to high temperatures, for instance, in the aerospace and automotive industries.

Furthermore, derivatives of biphenyl carboxylic acid have been investigated as organic mechanoluminescent materials, which emit light in response to mechanical stress. This property is useful for developing stress sensors and damage detection systems in structural materials.

Components in Liquid Crystalline Systems

The elongated and rigid structure of the biphenyl unit is a common feature in molecules that exhibit liquid crystalline (mesomorphic) behavior. The presence of a terminal carboxylic acid and a benzyloxy group can further influence the intermolecular interactions necessary for the formation of liquid crystal phases.

The benzyloxy group, in particular, has been utilized in the synthesis of various liquid crystalline compounds. mdpi.comelsevierpure.comnih.govresearchgate.netresearchgate.net Its introduction can affect the melting point and the type of mesophase observed. For instance, in some systems, the presence of a benzyloxy moiety has been shown to induce or stabilize nematic and smectic phases. elsevierpure.comunibuc.ro The carboxylic acid group can promote liquid crystallinity through the formation of hydrogen-bonded dimers, effectively elongating the molecular structure.

Based on these principles, This compound and its derivatives could be investigated as components in liquid crystal mixtures or as precursors to larger, more complex liquid crystalline molecules. The interplay between the biphenyl core's rigidity, the hydrogen bonding of the carboxylic acid, and the steric and electronic effects of the benzyloxy group could lead to novel mesomorphic properties.

Table 1: Potential Influence of Functional Groups on Liquid Crystalline Properties

Functional Group Potential Contribution to Liquid Crystalline Behavior
[1,1'-Biphenyl]-4-carboxylic acid Provides a rigid, elongated core structure. The carboxylic acid can form hydrogen-bonded dimers, increasing the effective molecular length and promoting mesophase formation.

Ligands for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from molecular building blocks. The properties of these materials, such as pore size and functionality, are dictated by the geometry and chemical nature of their organic ligands. Biphenyl dicarboxylic and tetracarboxylic acids are widely used as ligands in the synthesis of both MOFs and COFs due to their rigidity and ability to form extended structures. rsc.orgbrieflands.comnih.govresearchgate.netresearchgate.netnih.gov

This compound possesses a carboxylic acid group capable of coordinating to metal centers in MOFs or forming covalent linkages in COFs. bldpharm.com The benzyloxy group offers several intriguing possibilities for functionalizing the resulting framework. It can introduce a specific steric hindrance, influencing the framework's topology and pore dimensions. Furthermore, the benzyloxy group could be a site for post-synthetic modification, allowing for the introduction of other functional groups within the pores of the MOF or COF.

The synthesis of MOFs often involves solvothermal methods where metal salts and organic linkers are heated in a suitable solvent. brieflands.comgoogle.com Similarly, COFs are typically synthesized through reversible covalent bond formation, often under solvothermal conditions. researchgate.netresearchgate.netnih.govscispace.comunt.edu The use of This compound as a ligand in such syntheses could lead to novel frameworks with tailored properties for applications in gas storage, separation, and catalysis.

Table 2: Potential Role of this compound in MOF and COF Synthesis

Framework Type Potential Role of the Compound Potential Resulting Properties
MOFs As an organic linker, coordinating to metal ions via the carboxylate group. Introduction of benzyloxy functionality into the pores, potentially influencing guest-host interactions and catalytic activity.

Polymerization Monomers for Tailored Functional Polymers

The development of functional polymers with precisely controlled properties is a major goal in polymer chemistry. Monomers containing carboxylic acid groups are versatile building blocks for various polymerization techniques, including condensation polymerization and controlled radical polymerization methods. chemrxiv.orggoogle.com

This compound could potentially be used as a monomer for the synthesis of functional polyesters or polyamides through condensation reactions involving its carboxylic acid group. The resulting polymers would feature the rigid biphenyl unit in their backbone, which could impart enhanced thermal stability and specific mechanical properties. The pendant benzyloxy groups would provide sites for further functionalization of the polymer.

Alternatively, the biphenyl core could be modified with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, to enable its participation in chain-growth polymerization. The carboxylic acid could either be protected and deprotected after polymerization or directly participate in certain polymerization techniques. The synthesis of polymers from monomers bearing benzyloxy groups has been demonstrated as a route to functional materials. nih.gov

Catalyst Design and Ligand Development Utilizing this compound Derivatives

Biphenyl-based ligands have played a crucial role in the development of highly efficient and selective catalysts for a wide range of organic transformations, particularly in asymmetric catalysis. nih.gov The axial chirality of appropriately substituted biphenyls can create a chiral environment around a metal center, enabling enantioselective reactions.

While This compound itself is not chiral, it serves as a valuable scaffold for the synthesis of chiral ligands. For example, the introduction of substituents at the positions ortho to the biphenyl linkage can restrict rotation and induce axial chirality. The carboxylic acid and benzyloxy groups can be chemically modified to introduce coordinating atoms (e.g., phosphorus, nitrogen) that can bind to transition metals.

The development of catalysts based on derivatives of this compound could lead to new catalytic systems for reactions such as asymmetric hydrogenation, cross-coupling reactions, and cycloadditions. The steric and electronic properties of the benzyloxy group could be fine-tuned to optimize the performance of the resulting catalyst.

Emerging Research Areas and Unexplored Reactivity Profiles of this Biphenyl Carboxylic Acid Derivative

The unique combination of functional groups in This compound suggests several avenues for future research into its reactivity and potential applications.

One area of interest is the photochemical reactivity of the benzyloxy group. Benzyl ethers can undergo photochemical cleavage, which could be exploited for the controlled release of the carboxylic acid or for the generation of reactive intermediates. This property could be utilized in the design of photoresponsive materials or in photochemically initiated polymerization.

The carboxylic acid group itself is a versatile functional handle. Its reactivity can be harnessed for the synthesis of a wide array of derivatives, including esters, amides, and acid chlorides. These derivatives could serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and advanced materials. The decarboxylative coupling of carboxylic acids is an emerging area in organic synthesis, and the reactivity of this specific biphenyl carboxylic acid in such reactions remains to be explored. beilstein-journals.orgnih.gov

Furthermore, the interplay between the benzyloxy and carboxylic acid groups could lead to interesting intramolecular interactions that influence the compound's conformation and reactivity. Detailed computational and experimental studies would be necessary to fully elucidate these effects and to uncover novel applications for this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple aryl halides with boronic acids. For example, 4'-nitro[1,1'-biphenyl]-4-carboxylic acid derivatives (structurally analogous) are synthesized in two steps: (1) coupling of aryl halides with boronic esters and (2) subsequent functionalization of the carboxyl group . Optimize reaction conditions (e.g., temperature, solvent) to enhance yield, as biphenyl systems often require precise stoichiometry and inert atmospheres.

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on structurally similar biphenylcarboxylic acids (e.g., 4'-(Pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid):

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Store in sealed containers in cool, dry, and ventilated areas away from incompatible materials (strong acids/bases, oxidizing agents) .
  • Waste Disposal : Avoid release into waterways; follow institutional guidelines for hazardous organic waste .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., biphenyl protons resonate at δ 7.2–8.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for research-grade material) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify carboxyl (–COOH) stretches (~1700 cm⁻¹) and ether (–O–) linkages (~1250 cm⁻¹) .
  • Melting Point Analysis : Compare experimental values with literature data (e.g., biphenyl-4-carboxylic acid derivatives typically melt between 150–250°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) under varying temperatures (80–120°C) and solvents (toluene, DMF) .
  • Ligand Effects : Bulky ligands (e.g., SPhos) may enhance steric control in coupling reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity, especially for biphenyl systems prone to side reactions .
  • In Situ Monitoring : Use TLC or GC-MS to track intermediate formation and adjust reaction parameters dynamically.

Q. What strategies resolve contradictions in reported spectroscopic data for biphenylcarboxylic acid derivatives?

  • Methodological Answer :

  • Crystallographic Validation : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. Refinement tools like SHELXL can resolve ambiguities in substituent positions .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • Interlaboratory Collaboration : Cross-validate data with independent labs to rule out instrumentation artifacts.

Q. What are potential applications of this compound in materials science, such as metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • MOF Synthesis : The carboxylate group can coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) to form luminescent or porous frameworks. Optimize linker-to-metal ratios to control porosity .
  • Functionalization : Modify the benzyloxy group to introduce photoactive or redox-active moieties for sensing applications (e.g., nitroaromatic explosive detection) .
  • Stability Testing : Evaluate thermal and chemical stability of derived MOFs under humid or acidic conditions using thermogravimetric analysis (TGA) and powder XRD .

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